![molecular formula C23H23FN4O4 B2997804 Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251567-95-9](/img/structure/B2997804.png)
Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
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Description
Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Derivatives of fluorinated benzimidazoles, which share a similar fluorophenyl group, have shown effectiveness against various strains of bacteria, including S. aureus, E. coli, P. aeruginosa, and K. pneumoniae . The presence of the fluorophenyl moiety is significant in enhancing the antibacterial properties of these compounds.
Antifungal Properties
Similar compounds with the fluorophenyl group have demonstrated antifungal activity, particularly against C. albicans . This suggests that Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could be explored for use in treating fungal infections.
Antioxidant Effects
The antioxidant capacity of related fluorophenyl benzimidazoles has been compared to that of ascorbic acid, indicating that these compounds can act as free radical scavengers . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Enzyme Inhibition
Docking studies have shown that the interaction with the Mn²⁺ ion in the active site of enzymes like DNA-gyrase is crucial for the antibacterial activity of fluorophenyl benzimidazoles . This suggests that Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could be a potential enzyme inhibitor.
Synthesis of Heterocyclic Derivatives
The compound can be used in the synthesis of pyrrolidine-2,3-dione derivatives, which are important in the development of new molecules with improved biological activity . These derivatives have a wide range of applications, including antibacterial, analgesic, anticancer, and anti-inflammatory properties.
Neurotransmitter Analog Synthesis
The compound’s structure is conducive to the synthesis of dimethyltryptamine analogs, which are structurally similar to serotonin . These analogs have potential applications in neuroscience research, particularly in studying the role of neurotransmitters in sleep and consciousness.
Antiprotozoal Activity
Compounds with a similar structure have shown antiprotozoal activity, suggesting potential applications in treating protozoal infections .
Antibiotic Resistance Research
The fluorophenyl moiety in benzimidazoles has been linked to the development of new antibiotics to combat resistant strains of bacteria . Research into Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate could contribute to this field by providing insights into overcoming antibiotic resistance.
properties
IUPAC Name |
methyl 4-[[2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-23(30)17-4-8-19(9-5-17)25-20(29)14-28-12-10-16(11-13-28)22-26-21(27-32-22)15-2-6-18(24)7-3-15/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLWYROQIDIGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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